1-Stearoyl-rac-glycerol is a monoglyceride, a type of lipid consisting of a glycerol molecule esterified with a single fatty acid. In this case, the fatty acid is stearic acid, a saturated fatty acid with 18 carbon atoms [, , , ]. It is often found as a component of natural fats and oils.
Role in Scientific Research:
A model lipid: It is used in studies investigating lipid-lipid and lipid-protein interactions, particularly in the context of membrane structure and function [, , ].
A standard for lipid analysis: It is used for the identification and quantification of lipids in complex mixtures using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [, , , ].
A substrate for enzymatic reactions: It can be used to study enzymes involved in lipid metabolism, such as lipases and phospholipases [, ].
Applications
Model membranes: Used in Langmuir-Blodgett troughs and other model membrane systems to study lipid self-assembly, phase behavior, and interactions with peptides, proteins, and nanoparticles [, , ].
Brewster angle microscopy (BAM): Used in conjunction with BAM to visualize domain formation and morphology in lipid monolayers [, ].
Grazing incidence X-ray diffraction (GIXD): Combined with GIXD to determine the two-dimensional lattice structure and molecular packing of lipid monolayers [, ].
Lipid analysis: Employed as a standard for the identification and quantification of triacylglycerols (TAGs) in various samples like cocoa butter and vegetable oils using HPLC and mass spectrometry [, , , ].
Food science: Found as a component of cocoa butter and other edible fats, contributing to their texture and melting properties [, , , ].
Related Compounds
1-(12-Hydroxy)stearoyl-rac-glycerol
Compound Description: 1-(12-Hydroxy)stearoyl-rac-glycerol is a monoglycerol ester similar in structure to 1-stearoyl-rac-glycerol but with a hydroxyl group substitution on the 12th carbon of the stearoyl chain. This substitution significantly impacts the compound's monolayer properties, including phase behavior, domain morphology, and two-dimensional lattice structure. []
Relevance: This compound is structurally related to 1-stearoyl-rac-glycerol-d5 through the presence of the glycerol backbone and the stearoyl chain. The key difference lies in the hydroxyl group substitution at the 12th carbon of the stearoyl chain in 1-(12-Hydroxy)stearoyl-rac-glycerol, making it a useful comparison point for studying the effects of alkyl chain modifications on monolayer behavior. []
12-Hydroxystearic acid
Compound Description: 12-Hydroxystearic acid is a fatty acid containing a hydroxyl group on the 12th carbon. It exhibits similar phase behavior, domain morphology, and two-dimensional lattice structure to 1-(12-hydroxy)stearoyl-rac-glycerol monolayers. []
Relevance: While lacking the glycerol backbone of 1-stearoyl-rac-glycerol-d5, 12-Hydroxystearic acid shares the 12-hydroxy stearoyl chain with 1-(12-Hydroxy)stearoyl-rac-glycerol. This shared structural feature makes it relevant in understanding the role of the hydroxyl substitution on the properties of these compounds, particularly in comparison to 1-stearoyl-rac-glycerol-d5. []
1-Monostearoyl-rac-glycerol (StGl)
Compound Description: 1-Monostearoyl-rac-glycerol, abbreviated as StGl, is another monoglycerol ester. It forms mixed monolayers with 1-(12-hydroxy)stearoyl-rac-glycerol, exhibiting non-ideal behavior with strong deviations from ideality depending on the molar ratio. []
Relevance: Sharing the same glycerol backbone and stearoyl chain as 1-stearoyl-rac-glycerol-d5, StGl differs only in the lack of deuterium atoms. This structural similarity makes it a suitable compound for creating mixed monolayers with 1-(12-hydroxy)stearoyl-rac-glycerol and studying the interactions and properties of these systems compared to monolayers of 1-stearoyl-rac-glycerol-d5 alone. []
1-Linoleoyl-rac glycerol
Compound Description: 1-Linoleoyl-rac glycerol is a monoglyceride identified as a major contributor to the bitter off-taste of oats. []
1-Oleoyl-rac glycerol
Compound Description: This compound, 1-Oleoyl-rac glycerol, is another monoglyceride that significantly contributes to the bitter off-taste in oats. []
Relevance: The compound shares the glycerol backbone with 1-stearoyl-rac-glycerol-d5 but differs in having an oleoyl chain instead of a stearoyl chain. This structural similarity, based on the glycerol backbone and categorization as a monoglyceride, makes it a related compound. []
1-Palmitoyl-rac-glycerol
Compound Description: 1-Palmitoyl-rac-glycerol is a monoglyceride identified as a significant contributor to the bitter off-taste in oats. []
Relevance: It shares the glycerol backbone with 1-stearoyl-rac-glycerol-d5, differing only in the attached fatty acid chain, which is palmitoyl in this case. The common glycerol backbone and categorization as a monoglyceride make it a structurally related compound. []
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